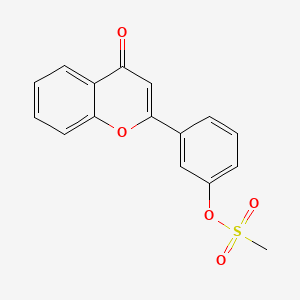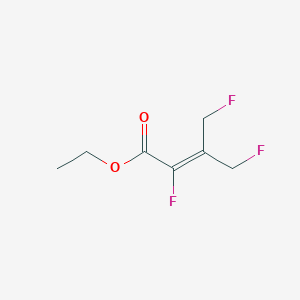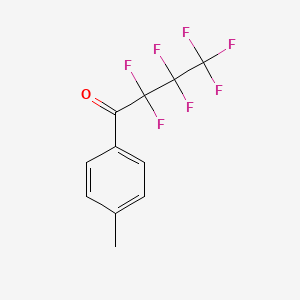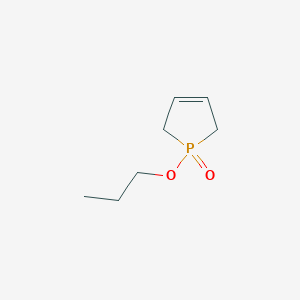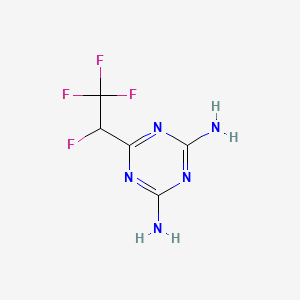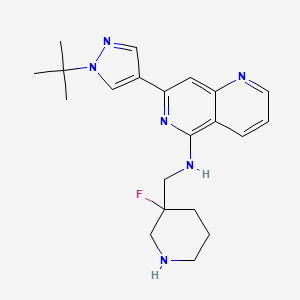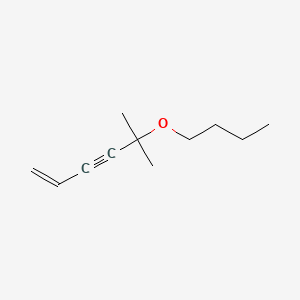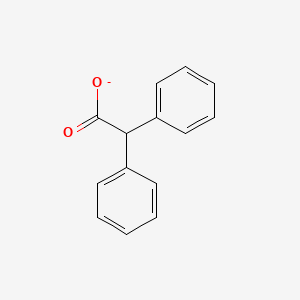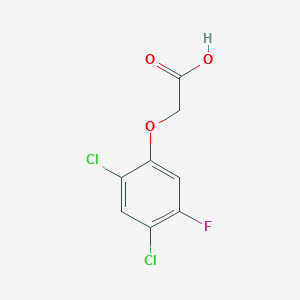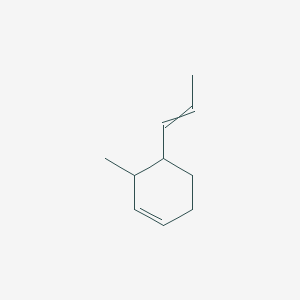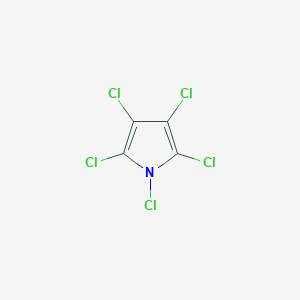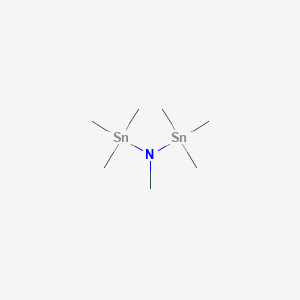
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C7H21NSn2 It is a stannane derivative, characterized by the presence of tin atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with tetramethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compounds. The general reaction scheme is as follows:
(CH3)3SnCl+(CH3)4Sn→(CH3)3Sn-N(CH3)3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannane derivatives.
Wissenschaftliche Forschungsanwendungen
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties, particularly in the field of organometallic chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Wirkmechanismus
The mechanism of action of N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved include:
Coordination Chemistry: Formation of coordination bonds with electron-rich species.
Catalysis: Acting as a catalyst in various chemical reactions by providing a reactive tin center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,1,1,1-Tetramethyl-N-(trimethylsilyl)silylamine: Similar in structure but contains silicon atoms instead of tin.
Tetramethyltin: A simpler organotin compound with only one tin atom.
Trimethyltin chloride: Another organotin compound with different functional groups.
Uniqueness
N,1,1,1-Tetramethyl-N-(trimethylstannyl)stannanamine is unique due to its dual tin centers, which provide distinct reactivity and coordination properties compared to other organotin compounds. This uniqueness makes it valuable in specialized applications where specific tin interactions are required.
Eigenschaften
CAS-Nummer |
1068-67-3 |
|---|---|
Molekularformel |
C7H21NSn2 |
Molekulargewicht |
356.67 g/mol |
IUPAC-Name |
N,N-bis(trimethylstannyl)methanamine |
InChI |
InChI=1S/CH3N.6CH3.2Sn/c1-2;;;;;;;;/h1H3;6*1H3;; |
InChI-Schlüssel |
IFIGVQFUKIORMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
